![molecular formula C21H22N2O5S B2401509 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 868376-07-2](/img/structure/B2401509.png)
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide typically involves the condensation of 3-allyl-4-methoxybenzothiazole with 3,4,5-trimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Medicine
In medicine, this compound is being investigated for its pharmacological properties. Studies have shown that it may possess anti-inflammatory, antimicrobial, and anticancer activities, making it a potential candidate for the development of new medications.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes. Its unique electronic properties make it suitable for applications in electronic devices and other high-tech products.
Wirkmechanismus
The mechanism of action of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity and influence various biological pathways. For example, in cancer cells, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to reduced tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
3,4,5-Trimethoxybenzamide: Shares the trimethoxybenzamide moiety but lacks the benzothiazole ring.
Allylbenzothiazole: Contains the allyl group and benzothiazole ring but lacks the trimethoxybenzamide moiety.
Uniqueness
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is unique due to its combination of the benzothiazole ring, allyl group, and trimethoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biologische Aktivität
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. Its structure features an allyl group and multiple methoxy substituents, which may contribute to its pharmacological properties.
- Molecular Formula : C24H29N3O6S2
- Molecular Weight : 519.6 g/mol
- CAS Number : 868376-75-4
The biological activity of this compound is primarily attributed to its ability to interact with tubulin, a key protein involved in cell division. Research indicates that compounds similar to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene) exhibit potent inhibition of tubulin polymerization, which can lead to the arrest of cancer cells in the G2/M phase of the cell cycle and induce apoptosis .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, SMART compounds similar to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene) have demonstrated significant cytotoxicity against various cancer cell lines, including prostate and melanoma models. The compounds were shown to effectively inhibit tumor growth in xenograft models with T/C values ranging from 4% to 30% .
Multidrug Resistance
One notable advantage of this class of compounds is their ability to overcome multidrug resistance (MDR) commonly seen in cancer therapies. The ability to bind to the colchicine-binding site on tubulin allows these compounds to maintain efficacy against MDR-overexpressing cells .
Case Studies and Research Findings
Comparative Analysis with Other Compounds
Comparative studies with other benzothiazole derivatives reveal that (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene) possesses unique structural features that enhance its biological activity:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves stepwise reactions, including coupling of 3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene with 3,4,5-trimethoxybenzamide precursors. Key parameters include:
- Temperature : Maintain 60–80°C during amide bond formation to minimize side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
- Catalysts : Use HATU or EDCI for efficient coupling .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol for >95% purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to verify methoxy groups (δ 3.8–4.0 ppm), allyl protons (δ 5.1–5.9 ppm), and thiazole ring protons (δ 7.2–8.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ at m/z 467.2 .
- HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>98%) and detect tautomeric forms .
Q. What preliminary assays are recommended for screening biological activity?
- Methodological Answer :
- Enzyme Inhibition : Test against α-glucosidase or tyrosine kinases (IC50 determination via fluorometric assays) .
- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with dose ranges of 1–100 μM .
- Antimicrobial Screening : Agar diffusion against Gram-positive bacteria (e.g., S. aureus) at 10–50 μg/mL .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability or tautomerism. Strategies include:
- Orthogonal Assays : Validate anticancer activity via both MTT and colony formation assays .
- Tautomer Analysis : Use X-ray crystallography or VT-NMR to confirm the dominant (Z)-configuration and evaluate tautomer impact on binding .
- Structural-Activity Relationship (SAR) : Compare derivatives with modified methoxy/allyl groups to isolate critical pharmacophores .
Q. What computational approaches are suitable for predicting interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of tubulin (PDB: 1SA0) or kinase domains to predict binding modes .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes in aqueous environments .
- QSAR Modeling : Generate descriptors (e.g., logP, polar surface area) to correlate with IC50 values from inhibition assays .
Q. How can solubility challenges be addressed without compromising bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or PEG groups on methoxy residues to enhance aqueous solubility .
- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro studies, ensuring <0.1% DMSO to avoid cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release in vivo .
Q. Comparative Analysis of Structurally Similar Compounds
Compound Name | Structural Features | Biological Activity | Key Differences | Reference |
---|---|---|---|---|
4-Methoxybenzo[d]thiazole | Lacks allyl and trimethoxybenzamide | Antibacterial (MIC: 8 μg/mL) | Simpler scaffold; lower solubility | |
N-(4-Methoxyphenyl)benzamide | No thiazole ring | Anticancer (IC50: 15 μM) | Reduced heterocyclic interactions | |
3,4,5-Trimethoxyphenyl Derivatives | Shared trimethoxy motif | Antimitotic (IC50: 2.8 μM) | Enhanced tubulin binding vs. allyl-thiazole |
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-6-10-23-18-14(25-2)8-7-9-17(18)29-21(23)22-20(24)13-11-15(26-3)19(28-5)16(12-13)27-4/h6-9,11-12H,1,10H2,2-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTAHRUGUAGBGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.